2-Hydrazinyl-5-methyl-3-nitropyridine
Overview
Description
2-Hydrazinyl-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino .
Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-5-methyl-3-nitropyridine is represented by the InChI code: 1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) .
Physical And Chemical Properties Analysis
2-Hydrazinyl-5-methyl-3-nitropyridine has a melting point of 167-168 °C, a predicted boiling point of 293.9±43.0 °C, and a predicted density of 1.51±0.1 g/cm3 . It has a pKa of 4.84±0.70 (Predicted) .
Scientific Research Applications
Excited States and Spectroscopic Analysis
- Research has detailed the synthesis and excited states of selected hydrazo-compounds, including 2-Hydrazinyl-5-methyl-3-nitropyridine, examining their electronic absorption, emission spectra, and quantum chemical calculations. These compounds show weak luminescence in solution, highlighting their potential in photochemical applications and the study of molecular interactions (Michalski et al., 2016).
Structural and Vibrational Characteristics
- Investigations on the intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of hydrazo-groups in compounds like 2-Hydrazinyl-5-methyl-3-nitropyridine have been conducted. These studies use IR and Raman spectroscopy, alongside DFT quantum chemical calculations, to discuss the optimized structure and vibrational spectra, revealing insights into the molecular behavior and interactions of these compounds (Michalski et al., 2013).
Synthesis and X-ray Analysis
- The synthesis, X-ray, and spectroscopic analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine derivatives have been achieved, showing structural differences from related pyridine derivatives and revealing supramolecular structures through hydrogen bonding. Such analyses provide a basis for the development of materials and compounds with specific molecular architectures (Tranfić et al., 2011).
Molecular Diodes and Electronic Properties
- A study introduced a molecular diode based on 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, a compound related to 2-Hydrazinyl-5-methyl-3-nitropyridine, demonstrating charge-induced conformational switching. This research suggests applications in electronic devices, highlighting the potential of such compounds in nanotechnology and molecular electronics (Derosa et al., 2003).
Safety And Hazards
2-Hydrazinyl-5-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
(5-methyl-3-nitropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWWISPNLFVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649569 | |
Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-methyl-3-nitropyridine | |
CAS RN |
21901-25-7 | |
Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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